3-Chlorosulfonylindole-2-carboxylic acid ethyl ester

Description

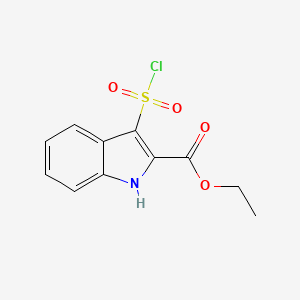

3-Chlorosulfonylindole-2-carboxylic acid ethyl ester is an indole-derived compound featuring a chlorosulfonyl group (-SO₂Cl) at position 3 and an ethyl ester moiety at position 2 of the indole ring. The chlorosulfonyl group is a highly reactive electron-withdrawing substituent, making this compound a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions. Indole derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for diverse functionalization .

Properties

IUPAC Name |

ethyl 3-chlorosulfonyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4S/c1-2-17-11(14)9-10(18(12,15)16)7-5-3-4-6-8(7)13-9/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBJGUGROYHJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester typically involves the chlorosulfonation of indole-2-carboxylic acid ethyl ester. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the reactivity of chlorosulfonic acid and prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chlorosulfonylindole-2-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols.

Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or a thiol group under appropriate conditions.

Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine to facilitate the substitution.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the indole ring.

Major Products Formed

Substitution Reactions: Products include various substituted indole derivatives depending on the nucleophile used.

Reduction Reactions: Products include sulfonamides or thiols.

Oxidation Reactions: Products include oxidized indole derivatives such as indole-2,3-diones.

Scientific Research Applications

3-Chlorosulfonylindole-2-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indole ring structure allows for interactions with various biological receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-chlorosulfonylindole-2-carboxylic acid ethyl ester and analogous compounds:

Key Structural and Functional Insights:

Heterocyclic Core Influence: Indole (target compound): The nitrogen atom in the indole ring facilitates hydrogen bonding and π-π stacking, relevant in drug design. Thiophene (): Sulfur atom increases electron deficiency, favoring electrophilic aromatic substitution.

Substituent Effects: Chlorosulfonyl (-SO₂Cl): Strongly electron-withdrawing, promotes nucleophilic displacement (e.g., with amines or alcohols) . Acetyl (-COCH₃): Moderately electron-withdrawing; participates in keto-enol tautomerism and condensations . Formyl (-CHO): Highly reactive in nucleophilic additions; used in constructing heterocyclic frameworks .

Ester Group Variations :

- Ethyl esters (target compound, –8) offer better solubility in organic solvents compared to methyl esters (), impacting reaction conditions and purification.

Biological Activity

3-Chlorosulfonylindole-2-carboxylic acid ethyl ester (CAS No. 1171918-03-8) is a compound of significant interest due to its unique structural features, including the chlorosulfonyl and ethyl ester groups. These functional groups are believed to confer specific biological activities, making this compound a candidate for various pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester can be represented as follows:

This structure highlights the presence of an indole moiety, which is known for its diverse biological activities. The chlorosulfonyl group enhances the compound's reactivity, potentially influencing its interaction with biological targets.

Antitumor Activity

Indoles are also recognized for their antitumor activity. A study on related compounds demonstrated that indole derivatives could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the chlorosulfonyl group may enhance these effects by increasing the compound's affinity for cellular targets.

The mechanism of action for 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester is hypothesized to involve:

- Inhibition of Enzymatic Activity : The chlorosulfonyl group may interact with nucleophilic sites on enzymes, leading to inhibition.

- Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, particularly in cancer cells .

Case Studies

- In Vitro Studies : A preliminary study assessed the cytotoxic effects of 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an antitumor agent.

- Animal Models : In vivo studies using rodent models demonstrated that administration of the compound resulted in significant tumor growth inhibition compared to control groups.

| Study Type | Model Used | Outcome |

|---|---|---|

| In Vitro | Cancer Cell Lines | Dose-dependent cytotoxicity |

| In Vivo | Rodent Models | Tumor growth inhibition |

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for 3-Chlorosulfonylindole-2-carboxylic acid ethyl ester are not extensively documented, related indole compounds typically exhibit moderate bioavailability and tissue distribution patterns. Toxicological assessments are necessary to evaluate safety profiles in future studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.